N-tert-Butylpyrrolidine-1-carboxamide
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Overview
Description
N-(tert-butyl)pyrrolidine-1-carboxamide is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Pyrrolidine and tert-butyl isocyanate.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of N-(tert-butyl)pyrrolidine-1-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: N-(tert-butyl)pyrrolidine-1-carboxamide N-oxide.
Reduction: N-(tert-butyl)pyrrolidine-1-amine.
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
N-(tert-butyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-butyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)pyrrolidine-2-carboxamide: Similar structure but with the carboxamide group at a different position.
N-(tert-butyl)pyrrolidine-3-carboxamide: Another positional isomer.
N-(tert-butyl)pyrrolidine-4-carboxamide: Yet another positional isomer.
Uniqueness
N-(tert-butyl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-tert-butylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)10-8(12)11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12) |
InChI Key |
APSXDXXHDUYZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC1 |
Origin of Product |
United States |
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